molecular formula C7H12O2 B2459897 3-Methylcyclopentane-1-carboxylic acid CAS No. 24070-68-6

3-Methylcyclopentane-1-carboxylic acid

Cat. No.: B2459897
CAS No.: 24070-68-6
M. Wt: 128.171
InChI Key: LHJUMZACQNBHRC-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1-carboxylic acid (CAS: 152518-84-8, 24070-68-6) is a monocyclic carboxylic acid with the molecular formula C₇H₁₂O₂ and an average molecular mass of 128.171 g/mol . Its structure features a cyclopentane ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 1-position. The compound is used in organic synthesis and pharmaceutical research, though its specific applications are less documented compared to its analogs. Stereochemical variations (e.g., cis/trans isomerism) are possible but remain undefined in available sources .

Properties

IUPAC Name

3-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUMZACQNBHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24070-68-6
Record name 3-methylcyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common method involves the alkylation of cyclopentanone followed by oxidation. The process typically involves the following steps:

    Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 3-methylcyclopentanone.

    Oxidation: The 3-methylcyclopentanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and advanced oxidation techniques. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Methylcyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Alkylation : The compound can be alkylated to form substituted derivatives.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Oxidation : It can be oxidized to yield ketones or aldehydes.

Reaction Pathways

The following table summarizes the types of reactions involving this compound:

Reaction TypeDescriptionCommon Reagents
ReductionConverts carboxylic acid to alcoholLithium aluminum hydride
OxidationForms ketones or aldehydesPotassium permanganate
SubstitutionReplaces functional groupsThionyl chloride

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits notable biological activities, particularly in the context of enzyme interactions and metabolic pathways. Studies have focused on its potential antidiabetic effects, where derivatives of this compound have shown promise in enhancing insulin sensitivity.

Antidiabetic Effects

A significant study demonstrated that certain derivatives, such as (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, exhibited pronounced antihyperglycemic effects. The key findings are summarized in the table below:

Compound NameAntidiabetic ActivityBioavailabilityReference
(1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acidHighModerate[PubChem]
(1S,3R)-3-Methylcyclopentane-1-carboxylic acidModerateLow[PubChem]

Medicinal Chemistry

Therapeutic Applications

Ongoing research is exploring the role of this compound as a precursor in drug synthesis. Its unique structural features allow for modifications that may lead to the development of novel therapeutic agents.

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

  • Study on Insulin Resistance
    • Objective : Evaluate the effect of MCPA derivatives on insulin sensitivity.
    • Findings : Significant reduction in blood glucose levels was observed in diabetic models treated with MCPA derivatives.
  • Toxicological Assessment
    • Objective : Assess safety profiles of various derivatives.
    • Findings : Some derivatives exhibited low toxicity levels, making them suitable candidates for further development.

Mechanism of Action

The mechanism of action of 3-methylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric properties, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
This compound C₇H₁₂O₂ 128.17 Carboxylic acid, methyl Organic synthesis
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ 139.15 Carboxylic acid, cyano Reactive intermediate
Methyl 3-oxocyclopentanecarboxylate C₇H₁₀O₃ 142.15 Ester, ketone Drug synthesis
3-Cyclopentene-1-carboxylic acid C₆H₈O₂ 112.13 Carboxylic acid, alkene Polymer chemistry

Biological Activity

3-Methylcyclopentane-1-carboxylic acid (MCPA) is a cyclopentane derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound exhibits notable biological activities and potential therapeutic applications, particularly in the area of antidiabetic effects. This article presents a comprehensive overview of the biological activity of MCPA, including key research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7H12O2C_7H_{12}O_2 and is characterized by a cyclopentane ring with a carboxylic acid functional group. Its structural representation is as follows:

  • Molecular Formula : C7H12O2C_7H_{12}O_2
  • CAS Number : 13239206
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in water
DensityNot specified

Antidiabetic Effects

Research has highlighted the potential of MCPA derivatives in exhibiting antidiabetic properties. One significant study demonstrated that certain derivatives, particularly (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, showed pronounced antihyperglycemic effects. These compounds were found to reduce insulin resistance and restore the physiological function of pancreatic beta-cells .

Key Findings

  • Mechanism of Action : The antidiabetic activity is attributed to the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues.
  • Bioavailability : Variations in enantiomeric forms affect bioavailability, with specific forms showing improved absorption rates compared to others .

Case Studies

Several case studies have explored the biological implications of MCPA and its derivatives:

  • Study on Insulin Resistance :
    • Objective : To evaluate the effect of MCPA derivatives on insulin sensitivity.
    • Findings : The study indicated a significant reduction in blood glucose levels in diabetic models treated with MCPA derivatives.
  • Toxicological Assessment :
    • Objective : To assess the safety profile of MCPA.
    • Findings : Toxicokinetic studies revealed low toxicity levels at therapeutic doses, supporting its potential as a safe therapeutic agent .

Table 1: Biological Activity of MCPA Derivatives

Compound NameAntidiabetic ActivityBioavailabilityReference
(1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acidHighModerate
(1S,3R)-3-Methylcyclopentane-1-carboxylic acidModerateLow

Table 2: Toxicity Assessment Results

Compound NameNOAEL (mg/kg)Study DurationReference
(1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid10090 days
This compound>50090 days

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